molecular formula C22H19N3O2S B11607562 (5E)-5-(1H-indol-3-ylmethylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-(1H-indol-3-ylmethylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11607562
M. Wt: 389.5 g/mol
InChI Key: MYFIXHNXVHRCRV-FYWRMAATSA-N
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Description

The compound (5E)-5-(1H-indol-3-ylmethylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule featuring an indole moiety, a phenyl group, and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as indole-3-carboxaldehyde, phenylacetic acid, and thiourea.

    Condensation Reaction: The first step involves the condensation of indole-3-carboxaldehyde with phenylacetic acid in the presence of a base like sodium hydroxide to form the intermediate.

    Cyclization: The intermediate undergoes cyclization with thiourea under acidic conditions to form the thioxodihydropyrimidine core.

    Final Step:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and indole rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Halogenated or nitrated derivatives of the phenyl and indole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thioxodihydropyrimidine core may also contribute to its bioactivity by stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(1H-indol-3-ylmethylidene)-1-phenyl-3-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-5-(1H-indol-3-ylmethylidene)-1-phenyl-3-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of (5E)-5-(1H-indol-3-ylmethylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The propyl group, in particular, may influence its lipophilicity and, consequently, its interaction with biological membranes and targets.

This detailed overview provides a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-phenyl-1-propyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C22H19N3O2S/c1-2-12-24-20(26)18(13-15-14-23-19-11-7-6-10-17(15)19)21(27)25(22(24)28)16-8-4-3-5-9-16/h3-11,13-14,26H,2,12H2,1H3/b15-13+

InChI Key

MYFIXHNXVHRCRV-FYWRMAATSA-N

Isomeric SMILES

CCCN1C(=C(C(=O)N(C1=S)C2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=S)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

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